molecular formula C27H24N4O5 B2839763 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207046-16-9

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2839763
CAS No.: 1207046-16-9
M. Wt: 484.512
InChI Key: DCERXFZYAVHXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline-dione derivative featuring a 1,2,4-oxadiazole substituent linked to a 2,4-dimethoxyphenyl group and a 4-ethylphenyl moiety. Quinazoline-diones are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties . The incorporation of the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets, while the 2,4-dimethoxyphenyl group may contribute to improved solubility and pharmacokinetic profiles .

Properties

CAS No.

1207046-16-9

Molecular Formula

C27H24N4O5

Molecular Weight

484.512

IUPAC Name

1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O5/c1-4-17-9-11-18(12-10-17)31-26(32)20-7-5-6-8-22(20)30(27(31)33)16-24-28-25(29-36-24)21-14-13-19(34-2)15-23(21)35-3/h5-15H,4,16H2,1-3H3

InChI Key

DCERXFZYAVHXNH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting 2,4-dimethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Quinazoline core synthesis: The quinazoline core can be synthesized by cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Coupling reactions: The oxadiazole and quinazoline intermediates are then coupled using a suitable linker, such as a halomethyl group, under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring and quinazoline core are primary sites for nucleophilic attack.

Reaction TypeConditions/ReagentsOutcome/ProductsSupporting Evidence
Oxadiazole Ring Modification NaOH, NH₂OH (hydroxylamine)Substitution at the oxadiazole’s methyl group, forming hydrazones or amines .EvitaChem studies on analogous oxadiazole derivatives highlight SN2 reactivity at the methyl bridge.
Quinazoline Core Substitution K₂CO₃, DMF, alkyl halidesN-alkylation at the quinazoline’s nitrogen atoms, yielding derivatives with enhanced lipophilicity .Synthesis protocols for quinazoline-2,4-dione derivatives confirm alkylation feasibility .

Key Findings :

  • The oxadiazole’s methyl group reacts with nucleophiles (e.g., amines) under basic conditions to form secondary amines or hydrazides .

  • Quinazoline N-alkylation is pivotal in modifying pharmacological properties, as seen in PROTAC drug development .

Oxidation-Reduction Reactions

Redox reactions primarily target the oxadiazole ring and methoxy groups.

Reaction TypeConditions/ReagentsOutcome/ProductsSupporting Evidence
Oxidation of Methoxy Groups H₂O₂, Fe³⁺ catalystsDemethylation to hydroxyl groups, altering electronic properties .Oxadiazole derivatives with methoxy substituents undergo oxidative demethylation .
Reduction of Oxadiazole H₂/Pd-C, LiAlH₄Ring opening to form diamides or thioamides, depending on reducing agents .Analogous quinazoline-oxadiazole hybrids show reductive cleavage of the oxadiazole ring .

Key Findings :

  • Methoxy groups on the phenyl ring are susceptible to oxidation, forming reactive phenolic intermediates .

  • Reductive cleavage of the oxadiazole ring generates diamides, which may serve as intermediates for further functionalization .

Cycloaddition and Ring-Opening Reactions

The oxadiazole ring participates in cycloaddition due to its electron-deficient nature.

Reaction TypeConditions/ReagentsOutcome/ProductsSupporting Evidence
Diels-Alder Cycloaddition Dienes, heatFormation of bicyclic adducts via [4+2] cycloaddition at the oxadiazole ring .1,3,4-Oxadiazoles are known dienophiles in Diels-Alder reactions .
Acid-Catalyzed Hydrolysis HCl/H₂SO₄, refluxOxadiazole ring cleavage to form carboxamide derivatives .Hydrolysis of oxadiazole-methyl bridges in quinazoline derivatives yields carboxamides.

Key Findings :

  • Cycloaddition reactions expand the compound’s utility in synthesizing polycyclic frameworks .

  • Acidic hydrolysis of the oxadiazole ring produces carboxamides, which are intermediates in protease inhibitor design .

Functional Group Interconversion

The quinazoline dione moiety undergoes ketone-specific reactions.

Reaction TypeConditions/ReagentsOutcome/ProductsSupporting Evidence
Knoevenagel Condensation Aldehydes, piperidineFormation of α,β-unsaturated ketones via condensation at the dione carbonyl .Quinazoline diones participate in Knoevenagel reactions to form conjugated systems .
Schiff Base Formation Primary aminesImine formation at the carbonyl groups, enabling coordination chemistry.Studies on quinazoline derivatives demonstrate Schiff base formation for metal chelation.

Key Findings :

  • The dione’s carbonyl groups are reactive toward nucleophiles, enabling diverse derivatization .

Biological Interaction-Driven Reactions

The compound’s therapeutic potential involves enzyme-targeted reactions.

Reaction TypeBiological TargetOutcome/MechanismSupporting Evidence
Kinase Inhibition Tyrosine kinasesCompetitive binding at ATP sites, blocking phosphorylation cascades .Quinazoline derivatives are established kinase inhibitors, as seen in PROTAC research .
DNA Intercalation Topoisomerase IIStabilization of DNA-enzyme complexes, inducing apoptosis .Oxadiazole-containing compounds intercalate DNA, disrupting replication .

Key Findings :

  • Enzyme inhibition mechanisms rely on non-covalent interactions (H-bonding, π-π stacking) with target proteins .

Scientific Research Applications

Biological Activities

Recent studies have identified several promising applications for this compound:

Anticancer Activity

Research indicates that derivatives of quinazoline and oxadiazole exhibit significant anticancer properties. For instance:

  • Quinazoline derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth .
  • Oxadiazole compounds have demonstrated cytotoxic effects against breast cancer cells, suggesting that the incorporation of these moieties can enhance anticancer efficacy .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been investigated:

  • Studies have shown that oxadiazole derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests that the subject compound may also exhibit similar properties due to its structural components .

Neuroprotective Effects

Emerging research points to the neuroprotective capabilities of compounds containing oxadiazole rings:

  • Some derivatives have been reported to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases like Parkinson's. This inhibition can lead to increased levels of neurotransmitters such as dopamine .

Case Studies

Several case studies illustrate the applications of similar compounds:

Study Findings
Study on Quinazoline DerivativesDemonstrated potent inhibition of cancer cell proliferation with IC50 values in the nanomolar range .
Investigation of Oxadiazole CompoundsShowed significant antibacterial activity against resistant strains of bacteria with minimum inhibitory concentrations (MIC) below 10 µg/mL .
Neuroprotective StudyReported that certain oxadiazole derivatives effectively inhibited MAO-B with IC50 values around 0.036 μM, indicating potential for treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit kinases or other enzymes critical for cancer cell survival. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the lack of direct pharmacological or synthetic data on the target compound in the provided evidence, the comparison focuses on structural analogs and functional group contributions .

Structural Analogues from Literature

The closest analogs identified in the evidence include:

1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g)

1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4h)

Feature Target Compound Compound 4g/4h
Core Structure Quinazoline-2,4(1H,3H)-dione Pyrazolone-tetrazole-coumarin hybrid
Key Substituents 1,2,4-Oxadiazole, 2,4-dimethoxyphenyl, 4-ethylphenyl Coumarin, benzodiazepine/oxazepine, tetrazole
Potential Activity Kinase inhibition (hypothesized) Anticancer, antimicrobial (demonstrated)
Metabolic Stability High (oxadiazole enhances resistance to hydrolysis) Moderate (tetrazole and coumarin may undergo Phase II metabolism)
Functional Group Analysis
  • 1,2,4-Oxadiazole vs. However, tetrazoles are stronger hydrogen-bond acceptors, enhancing target binding .
  • Quinazoline-dione vs. Coumarin :
    Quinazoline-diones are rigid planar systems suitable for ATP-binding pockets in kinases, whereas coumarins in 4g/4h exhibit fluorescence and DNA intercalation properties .
Pharmacological Implications
  • The 4-ethylphenyl group in the target compound may confer selectivity for hydrophobic kinase domains, unlike the 4-(coumarin-3-yl)phenyl in 4g/4h, which likely targets nucleic acids or enzymes with aromatic stacking interfaces.
  • The 2,4-dimethoxyphenyl substituent could reduce cytotoxicity compared to the unsubstituted phenyl groups in 4g/4h, as methoxy groups often mitigate reactive metabolite formation .

Biological Activity

The compound 1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives are recognized for their potential in treating various diseases, including cancer and infections. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Synthesis and Structure

The synthesis of quinazoline derivatives typically involves reactions of anthranilic acid or its derivatives with various reagents under specific conditions. The target compound's structure includes a quinazoline core substituted with an oxadiazole moiety and dimethoxyphenyl and ethyl groups, which may enhance its biological activity through improved solubility and receptor interactions.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. For instance:

  • A study evaluated various quinazoline-2,4(1H,3H)-diones against Gram-positive and Gram-negative bacteria. Compounds demonstrated moderate to high antibacterial activity compared to standard drugs like ampicillin. The most effective compounds showed inhibition zones ranging from 10 mm to 13 mm against strains such as Staphylococcus aureus and Escherichia coli .
  • The incorporation of electron-withdrawing groups in the quinazoline structure has been shown to enhance antibacterial efficacy. Molecular docking studies suggest that these compounds interact effectively with bacterial DNA gyrase .
CompoundInhibition Zone (mm)MIC (mg/mL)Target Bacteria
151180Staphylococcus aureus
14a1270Candida albicans

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer potential:

  • Several studies have reported that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity was evaluated using the MTT assay, revealing that many derivatives exhibit significant cell growth inhibition at micromolar concentrations .
CompoundCell LineIC50 (μM)
11gMCF-710
11gHeLa12

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, quinazoline derivatives have shown promise in other areas:

  • Antioxidant Activity: Some compounds demonstrated high DPPH radical scavenging activities, indicating potential as antioxidants .
  • Enzyme Inhibition: Certain derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways related to diabetes and cancer .

Case Studies

  • Antibacterial Efficacy: A recent study synthesized various quinazoline derivatives and tested them against multiple bacterial strains. Compound 15 was highlighted for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Evaluation: In vitro studies on the cytotoxic effects of quinazoline derivatives revealed that several compounds significantly inhibited the growth of MCF-7 and HeLa cells. The structure-activity relationship indicated that modifications at specific positions on the quinazoline ring could enhance efficacy .

Q & A

Q. How can researchers design an optimized synthetic route for this compound?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with the preparation of the quinazoline-dione core and subsequent functionalization with oxadiazole and aryl groups. Key steps include:
  • Cyclocondensation : React anthranilic acid derivatives with urea or thiourea to form the quinazoline-dione scaffold .
  • Oxadiazole Formation : Use nitrile intermediates and hydroxylamine under reflux conditions (e.g., ethanol, 80–100°C) to construct the 1,2,4-oxadiazole ring .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) for high-purity yields .
    Critical parameters include solvent choice (DMF for polar intermediates), reaction time (12–24 hours for cyclization), and catalyst selection (e.g., K₂CO₃ for nucleophilic substitutions) .

Q. What characterization techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity of the quinazoline, oxadiazole, and aryl groups .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .
  • Elemental Analysis : Verify stoichiometric ratios of C, H, N .

Q. How should researchers screen this compound for preliminary biological activity?

  • Methodological Answer : Prioritize in vitro assays aligned with structural analogs (e.g., quinazoline derivatives with anticancer/antimicrobial activity):
  • Anticancer : Test against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
  • Enzyme Inhibition : Screen for kinase or protease inhibition (e.g., EGFR, COX-2) via fluorometric assays .
  • Dose-Response : Establish IC₅₀ values with serial dilutions (1 nM–100 µM) .

Q. What physicochemical properties are critical for preclinical development?

  • Methodological Answer : Profile solubility, stability, and lipophilicity:
  • Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol .
  • Stability : Incubate at 37°C in simulated gastric fluid (pH 1.2) and liver microsomes to assess metabolic degradation .
  • logP : Determine via HPLC retention time or computational tools (e.g., ChemAxon) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?

  • Methodological Answer : Systematically modify substituents and evaluate bioactivity:
Substituent ModificationObserved Impact (from analogs)Reference
2,4-Dimethoxyphenyl Enhances metabolic stability
4-Ethylphenyl Increases lipophilicity and membrane permeability
Oxadiazole Methyl Improves target binding via π-π stacking
Pair synthetic diversification (e.g., replacing methoxy with halogens) with molecular docking to predict binding modes .

Q. How to resolve contradictions in bioactivity data across different assays?

  • Methodological Answer : Address variability via:
  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays .
  • Pharmacokinetic Profiling : Measure plasma protein binding and bioavailability in rodent models to clarify in vitro-in vivo discrepancies .
  • Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) for binding affinity .

Q. What strategies enhance synthetic yield for large-scale production?

  • Methodological Answer : Optimize reaction conditions and intermediates:
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) .
  • Flow Chemistry : Improve scalability for oxadiazole formation .
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings .

Q. How to elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine biochemical and computational approaches:
  • Pull-Down Assays : Identify protein targets using biotinylated probes .
  • Cryo-EM/X-Ray Crystallography : Resolve target-bound structures .
  • Transcriptomics : Analyze gene expression changes in treated cells via RNA-seq .

Q. How to troubleshoot ambiguous structural characterization data (e.g., overlapping NMR peaks)?

  • Methodological Answer : Apply advanced techniques:
  • 2D NMR (COSY, HSQC) : Resolve spin-spin coupling and assign quaternary carbons .
  • X-Ray Crystallography : Confirm absolute configuration .
  • Isotopic Labeling : Track specific protons in deuterated solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.